molecular formula C13H22N2O B2633921 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea CAS No. 667865-02-3

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea

Cat. No.: B2633921
CAS No.: 667865-02-3
M. Wt: 222.332
InChI Key: FXSHPYPGPUDCLF-UHFFFAOYSA-N
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Description

N-bicyclo[221]hept-5-en-2-yl-N’-butyl-N-methylurea is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with butyl isocyanate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the urea group.

Scientific Research Applications

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-bicyclo[2.2.1]hept-5-en-2-yl-N,N-diphenylurea
  • N-bicyclo[2.2.1]hept-5-en-2-ylmethyl-N,N-diphenylurea
  • N-bicyclo[2.2.1]hept-5-en-2-ylmethyl-N,N-diphenylurea

Uniqueness

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-butyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-4-7-14-13(16)15(2)12-9-10-5-6-11(12)8-10/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSHPYPGPUDCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N(C)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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